molecular formula C25H26O4 B1262896 Corylifol A CAS No. 775351-88-7

Corylifol A

Cat. No.: B1262896
CAS No.: 775351-88-7
M. Wt: 390.5 g/mol
InChI Key: ZBHUUXLHDOUMKM-REZTVBANSA-N
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Properties

IUPAC Name

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHUUXLHDOUMKM-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345950
Record name Corylifol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775351-88-7
Record name Corylifol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Corylifol A interact with its targets to exert its biological effects?

A: this compound has been shown to interact with a variety of molecular targets, influencing diverse cellular processes. For instance, CYA exhibits anti-inflammatory effects by inhibiting the IL-6-induced activation of STAT3, a transcription factor involved in inflammatory responses . Additionally, CYA can inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, further contributing to its anti-inflammatory properties .

Q2: What is the role of this compound in muscle atrophy?

A: Studies have shown that this compound can alleviate muscle atrophy through several mechanisms. In dexamethasone-induced muscle atrophy, CYA enhances muscle strength and mass, potentially by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α . This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB, a key regulator of inflammation. Furthermore, CYA can reduce the expression of muscle atrophic factors such as myostatin, atrogin-1, and muscle RING finger-1, further contributing to its protective effects against muscle wasting .

Q3: How does this compound impact bone health?

A: this compound has demonstrated promising bone-protective effects, particularly in the context of ovariectomy-induced bone loss, a model mimicking postmenopausal osteoporosis. While specific mechanisms are still being elucidated, research suggests CYA might act by suppressing osteoclastogenesis, the process of bone-resorbing osteoclast formation . Further research is necessary to fully understand the molecular intricacies of CYA's impact on bone metabolism.

Q4: Does this compound affect mitochondrial function?

A: Yes, studies indicate that this compound can positively influence mitochondrial function. In models of muscle atrophy, CYA has been shown to enhance mitochondrial biogenesis and improve mitochondrial quality control . It achieves this by upregulating the expression of mitochondrial dynamic factors, such as optic atrophy-1, mitofusin-1/2, fission, mitochondrial 1, and dynamin 1-like, through the AMP-activated protein kinase–peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling pathway. Moreover, CYA can enhance mitochondrial quality by promoting mitophagy, the selective degradation of damaged mitochondria, by upregulating the expression of mitophagy factors like p62, parkin, PTEN-induced kinase-1, and BCL2-interacting protein-3 .

Q5: What is the molecular formula and weight of this compound?

A5: this compound is characterized by the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol.

Q6: What spectroscopic data are available for the structural elucidation of this compound?

A: The structure of this compound has been elucidated using a range of spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) . These techniques provide detailed information about the compound's structure, including the connectivity and arrangement of atoms, which are crucial for understanding its interactions with biological targets.

Q7: What analytical methods are commonly employed for the quantification of this compound?

A: Several analytical techniques are commonly employed for the quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for its ability to separate and quantify CYA in complex mixtures, such as plant extracts and biological samples . The coupling of HPLC with mass spectrometry (MS) further enhances the sensitivity and selectivity of analysis, enabling the identification and quantification of CYA even at trace levels . Ultra-high performance liquid chromatography (UPLC), a more advanced form of HPLC offering improved speed and resolution, has also been utilized for the analysis of CYA, particularly in pharmacokinetic studies .

Q8: What is known about the pharmacokinetics of this compound?

A: Research suggests that this compound exhibits relatively poor bioavailability, which may be attributed to its extensive metabolism . Studies have demonstrated that CYA undergoes significant metabolism in the liver, primarily via oxidation and glucuronidation pathways.

Q9: Which enzymes are involved in the metabolism of this compound?

A: Studies have identified several enzymes involved in CYA metabolism, including cytochromes P450 (CYPs) and UDP-glucuronosyltransferases (UGTs) . Specifically, CYP1A1, CYP2C8, and CYP2C19 are the main CYPs contributing to CYA oxidation, while UGT1A1, UGT1A7, UGT1A8, and UGT1A9 play key roles in its glucuronidation.

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